ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
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Description
Ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its structural components, including the purine-like core and ester functionality. The molecular formula is C18H20N4O4 with a molecular weight of approximately 368.38 g/mol.
Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:
- Antitumor Activity : Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- Antioxidant Properties : The presence of dioxo groups may confer antioxidant capabilities, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific kinases involved in cancer progression.
Anticancer Activity
Several studies have evaluated the anticancer effects of ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate. For instance:
- In vitro Studies : Cell viability assays demonstrated that the compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells.
- Mechanism : The compound was found to induce apoptosis via the intrinsic pathway, marked by increased levels of cytochrome c and activation of caspases.
Neuroprotective Effects
Research also suggests potential neuroprotective effects:
- Oxidative Stress Reduction : In models of neurodegenerative diseases, the compound exhibited a capacity to reduce markers of oxidative stress.
- Inflammation Modulation : It appears to modulate inflammatory pathways, potentially offering benefits in conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
Notable Research Findings
-
Antitumor Efficacy :
- A study reported that treatment with this compound resulted in a dose-dependent decrease in tumor growth in xenograft models.
-
Neuroprotective Mechanisms :
- Another study highlighted that the compound could activate Nrf2 signaling pathways, enhancing cellular antioxidant defenses and providing neuroprotection against excitotoxicity.
-
Synergistic Effects :
- Research indicated that combining this compound with standard chemotherapeutic agents could enhance overall efficacy while reducing side effects.
Properties
IUPAC Name |
ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-4-29-15(26)12-25-18(27)16-17(22(3)20(25)28)21-19-23(10-5-11-24(16)19)14-8-6-13(2)7-9-14/h6-9H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZIHZXHUSEGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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